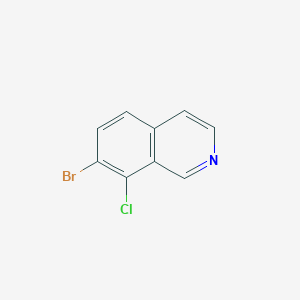

7-Bromo-8-chloroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-8-chloroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms in the 7th and 8th positions, respectively, imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method is the bromination of isoquinoline hydrochlorides with bromine in nitrobenzene, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-chloroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized to form N-oxides or reduced to form amines.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce N-oxides or amines, respectively .

Scientific Research Applications

7-Bromo-8-chloroisoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-Bromo-8-chloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

- 7-Bromo-1-chloroisoquinoline

- 8-Chloroisoquinoline

- 8-Bromo-7-chloroisoquinoline

Comparison: Compared to its analogs, 7-Bromo-8-chloroisoquinoline is unique due to the specific positioning of the bromine and chlorine atoms. This unique arrangement can influence its reactivity and the types of reactions it undergoes. For instance, the presence of both halogens in adjacent positions can enhance its electrophilic substitution reactions, making it a more versatile intermediate in organic synthesis .

Biological Activity

7-Bromo-8-chloroisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents at the 7 and 8 positions, respectively, on the isoquinoline ring. This unique substitution pattern significantly influences its chemical reactivity and biological properties.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms enhance the compound's binding affinity, which can lead to modulation of several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes. For instance, it interacts with cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes in the body.

- Signal Transduction : It influences cell signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell growth and differentiation.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

- Antioxidant Activity : Molecular docking studies have suggested that this compound may possess antioxidant properties by scavenging free radicals and reducing oxidative stress .

- Anti-cancer Potential : Preliminary studies have shown that it may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines. This effect is likely mediated through its interaction with specific signaling pathways.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, indicating potent antimicrobial effects.

- Antioxidant Studies :

-

Mechanistic Insights :

- Molecular docking analyses revealed binding affinities for various target proteins, highlighting specific interactions that could elucidate its mechanism of action. For example, binding energies were calculated for different protein targets, showing promising interactions that could translate into therapeutic effects (see Table 1) .

Data Table: Binding Affinities of this compound

| Protein Target | Binding Residues | Bond Distance (Å) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Protein A | SER126 | 3.23 | -5.4 |

| Protein B | ARG310 | 3.24 | -4.5 |

| Protein C | CYS29 | 3.08 | -4.9 |

Properties

Molecular Formula |

C9H5BrClN |

|---|---|

Molecular Weight |

242.50 g/mol |

IUPAC Name |

7-bromo-8-chloroisoquinoline |

InChI |

InChI=1S/C9H5BrClN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H |

InChI Key |

COCVWGQACIBZKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.